5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Data Availability Literature Search Compound Profiling

Researchers exploring fluorinated sulfonamide SAR face a critical sourcing gap: no peer-reviewed comparative data exist to validate analog substitution for this scaffold. 5-Amino-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS 1094853-59-4) supplies a unique 2-fluoro, 5-amino, N,N-dimethylsulfonamide motif unavailable in common building blocks. • Primary aniline handle enables amide coupling, reductive amination, or diazotization for parallel library synthesis. • N,N-dimethylsulfonamide group may confer enhanced metabolic stability vs. unsubstituted sulfonamides. • Supplied at 95% purity with full QA documentation; ideal for exploratory med chem and agrochemical discovery.

Molecular Formula C8H11FN2O2S
Molecular Weight 218.25 g/mol
CAS No. 1094853-59-4
Cat. No. B1519433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide
CAS1094853-59-4
Molecular FormulaC8H11FN2O2S
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=CC(=C1)N)F
InChIInChI=1S/C8H11FN2O2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3
InChIKeyQIUAWBSACPMBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS 1094853-59-4): Structural and Functional Overview


5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS 1094853-59-4) is a fluorinated aromatic sulfonamide derivative characterized by an amino group at the 5-position, a fluorine atom at the 2-position, and an N,N-dimethylsulfonamide moiety on a benzene ring . It is a small-molecule building block (molecular formula C8H11FN2O2S, molecular weight 218.25 g/mol) with typical commercial purity of 95% . The compound is supplied as a research chemical for use in medicinal chemistry, agrochemical, and life science applications . At the time of this assessment, no peer-reviewed primary literature, comparative biological data, or detailed physical-chemical characterization studies could be identified for this specific compound in sources compliant with the specified exclusion list, thus limiting the ability to provide a conventional evidence guide [1].

Type Fluorinated aromatic sulfonamide building block
Research use Late-stage diversification; synthetic methodology substrate
Data landscape No peer-reviewed biological or physicochemical data identified

5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS 1094853-59-4): The Risk of Unvalidated Substitution


In the absence of peer-reviewed, comparative data, generic substitution of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is an unvalidated risk. While compounds within the sulfonamide class may share a core functional group, their specific substitution pattern—in this case, the unique combination of a 2-fluoro, 5-amino, and N,N-dimethylsulfonamide motif—can dramatically alter key properties relevant to research and development. These properties include, but are not limited to, chemical reactivity, solubility, metabolic stability, target binding affinity, and pharmacokinetic profile [1]. Without head-to-head comparative studies, there is no verifiable basis to assume that any analog will perform equivalently in a given synthetic route or biological assay. Therefore, any decision to substitute this compound for a cheaper or more readily available alternative is, at present, a purely empirical endeavor that carries the full weight of experimental uncertainty. The following sections will detail the current state of the evidence landscape.

Replacement with a similar sulfonamide analog may shift reactivity, solubility, and biological profile due to distinct substitution pattern; no head-to-head data exist.
Purity alone (≥95%) is equivalent to close analog CAS 916737-71-8, providing no selection advantage.
Without comparative studies, performance in any synthetic route or assay must be verified empirically.

5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS 1094853-59-4): Quantitative Evidence Guide


Data Scarcity: Absence of Comparative Biological or Chemical Data for 5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

A comprehensive search of primary research papers, patents, and authoritative databases, strictly excluding the specified sources, has yielded no quantitative, comparative data for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide. No IC50, Ki, EC50, or physicochemical values (e.g., logP, solubility, pKa) were found for this compound against any specific target or in any defined system [1]. Consequently, no differentiation claim can be substantiated against any named comparator. The data vacuum is the primary evidence concerning this compound's procurement. Any vendor claims of 'activity' or 'performance' found outside the allowed sources should be treated as unverified and not considered in a formal procurement or scientific selection process.

Data availability
Data to verify
No quantitative comparative data found
Procurement is an exploratory, high-uncertainty activity
Verify any vendor claims independently
Data Availability Literature Search Compound Profiling

Comparative Purity and Availability: A Weak Differentiator

Commercial specifications for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide across multiple vendors (e.g., AKSci, Leyan) consistently indicate a minimum purity of 95% . This is a standard, not a differentiating, level of purity for a research chemical building block. In contrast, its close analog 5-amino-2-fluorobenzene-1-sulfonamide (CAS 916737-71-8) is also widely available from vendors like American Elements and Fluorochem with a similarly specified purity of 95% [1]. Therefore, purity offers no basis for selecting the target compound over its analogs.

Purity vs. analog
Class-level
Target ≥95% vs. CAS 916737-71-8 ≥95%
Purity provides no differentiation
Standard research-grade specification
Purity Vendor Comparison Procurement

5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS 1094853-59-4): Proposed Research and Industrial Application Scenarios


Exploratory Medicinal Chemistry as a Late-Stage Diversification Building Block

Given the lack of existing biological data, the most logical application for 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide is in exploratory medicinal chemistry programs. Its structure—containing a primary aniline, a fluorine atom, and a tertiary sulfonamide—makes it a versatile intermediate for parallel synthesis or late-stage functionalization. The aniline nitrogen can be used for amide coupling, reductive amination, or diazotization, while the N,N-dimethylsulfonamide group may confer enhanced metabolic stability or altered lipophilicity compared to unsubstituted sulfonamides [1]. In the absence of comparative data, its use is justified only as a means to generate novel chemical matter for subsequent screening and SAR studies. Procurement for this purpose is a strategic bet on novelty rather than a data-driven selection.

Methodology Development in Synthetic Organic Chemistry

The compound's unique combination of functional groups presents a challenging and therefore valuable substrate for developing new synthetic methods. It can serve as a test case for chemoselective transformations, such as the differential reactivity of the aromatic amine in the presence of the sulfonamide, or for exploring new cross-coupling reactions that are tolerant of the fluorine substituent [1]. This application scenario is entirely dependent on the investigator's need for a specific substitution pattern that is not commercially available or well-studied in other analogs. Procurement is justified by the compound's structural novelty for a specific, investigator-defined synthetic challenge.

Development of Fluorinated Building Block Libraries for Agrochemical Discovery

Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and bioavailability [2]. 5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide can be incorporated into a library of fluorinated building blocks for high-throughput screening in agrochemical discovery programs. Its use is predicated on the general, class-level benefit of fluorination and sulfonamide inclusion, not on any specific, proven advantage over a close analog. Procurement is for the purpose of diversifying a screening collection with a novel chemotype, a valid but high-risk strategy.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry building block
Structural novelty for late-stage diversification
Confirm desired reactivity and purity
Synthetic methodology development
Challenging functional group combination
Method scope and selectivity assessment
Fluorinated building block library for agrochemical screening
Fluorinated chemotype for library diversification
Library hit rate and SAR follow-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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